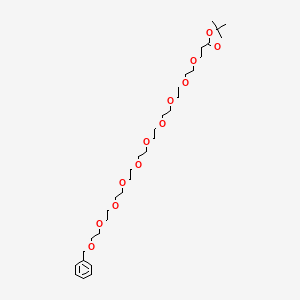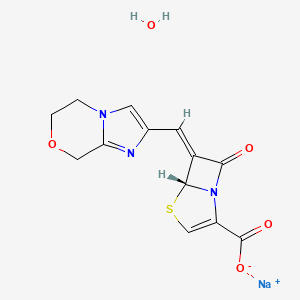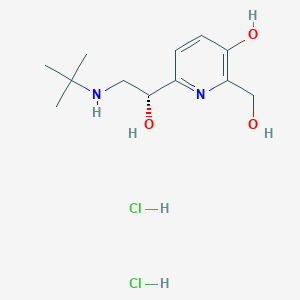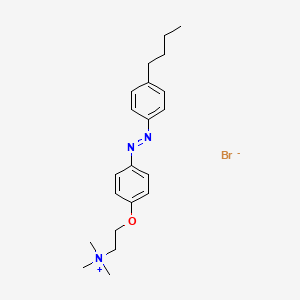
Benzyl-PEG10-t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG10-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrophilic PEG spacer, which enhances the solubility and biocompatibility of conjugated biomolecules. It is widely used in research for its ability to facilitate targeted drug delivery and improve the pharmacokinetic properties of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl esters, including Benzyl-PEG10-t-butyl ester, can be achieved through various methods. One efficient method involves the direct esterification of alcohols catalyzed by tetrabutylammonium iodide (TBAI) via C(sp3)–H bond functionalization. This method is performed under mild and clean conditions, yielding the desired esters in good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes often utilize transition metal catalysts, Bronsted acids, or microwave-assisted reactions to achieve high yields and purity. The use of PEGylation techniques ensures the production of high-quality compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG10-t-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
Benzyl-PEG10-t-butyl ester has a wide range of applications in scientific research:
Biology: The compound’s biocompatibility and solubility make it ideal for conjugation with biomolecules, enhancing their stability and activity.
Medicine: In drug delivery, this compound improves the pharmacokinetics and biodistribution of therapeutic agents, leading to more effective treatments.
Mechanism of Action
Benzyl-PEG10-t-butyl ester functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in this compound enhances the solubility and stability of the PROTAC, facilitating its cellular uptake and activity .
Comparison with Similar Compounds
Propargyl-PEG10-t-butyl ester: Contains a propargyl group and is used in click chemistry reactions.
Hydroxy-PEG10-t-butyl ester: Features a hydroxy group and is used for its biocompatibility and solubility.
Uniqueness: Benzyl-PEG10-t-butyl ester is unique due to its benzyl group, which provides specific reactivity and stability. This makes it particularly suitable for use in PROTACs and other applications requiring precise molecular targeting and degradation of proteins .
Properties
Molecular Formula |
C32H56O12 |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H56O12/c1-32(2,3)44-31(33)9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-27-28-43-29-30-7-5-4-6-8-30/h4-8H,9-29H2,1-3H3 |
InChI Key |
QXRAGURQNULYJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)






![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)


![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)

